Propan-2-yl 3-(4-methylphenyl)prop-2-enoate
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Overview
Description
Propan-2-yl 3-(4-methylphenyl)prop-2-enoate is an organic compound with the molecular formula C13H16O2. It is an ester derived from the reaction between propan-2-ol and 3-(4-methylphenyl)prop-2-enoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 3-(4-methylphenyl)prop-2-enoate typically involves the esterification reaction between propan-2-ol and 3-(4-methylphenyl)prop-2-enoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3-(4-methylphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(4-Methylphenyl)prop-2-enoic acid or 3-(4-methylphenyl)propan-2-one.
Reduction: Propan-2-yl 3-(4-methylphenyl)propan-2-ol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 3-(4-methylphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of propan-2-yl 3-(4-methylphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes. The compound’s effects are mediated by its ability to interact with enzymes and receptors, influencing cellular functions and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Ethyl (2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoate
- Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
Uniqueness
Propan-2-yl 3-(4-methylphenyl)prop-2-enoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its reactivity and applications may differ from those of similar compounds, making it valuable for specific research and industrial purposes.
Properties
CAS No. |
742087-00-9 |
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Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
propan-2-yl 3-(4-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H16O2/c1-10(2)15-13(14)9-8-12-6-4-11(3)5-7-12/h4-10H,1-3H3 |
InChI Key |
OBIOUMHEIQQDFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)OC(C)C |
Origin of Product |
United States |
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